Pyronaridine
Descripción general
Descripción
Pyronaridine is an antimalarial drug . It was first synthesized in 1970 and has been in clinical use in China since the 1980s . It is a component of the artemisinin combination therapy pyronaridine/artesunate . It has also been studied as a potential anticancer drug .
Synthesis Analysis
Environmentally responsible and cost-effective synthesis of Pyronaridine has been described . Two routes to the antimalarial drug Pyronaridine are described. The first is a linear sequence that includes a two-step, one-pot transformation in an aqueous surfactant medium, leading to an overall yield of 87%. Alternatively, a convergent route utilizes a telescoped three-step sequence involving an initial neat reaction, followed by two steps performed under aqueous micellar catalysis conditions affording Pyronaridine in 95% overall yield .
Molecular Structure Analysis
Pyronaridine is a benzonaphthyridine derivative . Its empirical formula is C29H32ClN5O2, yielding a molecular weight of 518 g/mol .
Chemical Reactions Analysis
Pyronaridine is a blood schizonticide, which exerts its antimalarial activity by interfering with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole .
Aplicaciones Científicas De Investigación
Antimalarial Activity
Anticancer Effects
PYR has demonstrated significant antitumor activity. It induces apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC), by upregulating death receptor 5 expression and inhibiting epidermal growth factor receptor (EGFR). These findings suggest PYR's potential as an anticancer drug for NSCLC (Zhong et al., 2021). Additionally, PYR exhibits cytotoxicity on breast and hematological cancer cells through induction of apoptosis, highlighting its broad spectrum of anticancer effects (Villanueva et al., 2018).
Antiviral Properties
Pyronaridine tetraphosphate has been identified as a potential antiviral against Ebola virus (EBOV). It has shown efficacy in protecting against EBOV infection in mice, suggesting its repurposing as an antiviral for Ebola (Lane et al., 2019). Moreover, PYR has been evaluated for its effectiveness against SARS-CoV-2. It demonstrated a significant reduction of viral load in the lungs of SARS-CoV-2-infected mice, indicating its potential as a therapeutic candidate for COVID-19 (Puhl et al., 2022).
Parasitic Diseases
PYR has shown efficacy in treating other parasitic diseases, such as infections caused by Babesia and Trypanosoma. It's particularly effective in combination therapies for babesiosiscaused by Babesia bovis, B. caballi, and B. gibsoni in vitro and B. microti in mice. The combined application of PYR with other antibabesial drugs reveals additive and sometimes synergistic effects, enhancing its therapeutic potential against these parasites (El-Sayed et al., 2020).
Pharmacokinetics in Pediatric Patients
Understanding the pharmacokinetics of PYR in pediatric malaria patients is crucial for effective treatment. Research has been conducted to describe PYR pharmacokinetics in children with malaria, confirming the appropriateness of the dosing regimen for pediatric formulations. This work is vital for ensuring effective and safe malaria treatment in younger patients (Ayyoub et al., 2015).
Inhibitory Action on Topoisomerase II in Cancer Cells
PYR has been identified as a bona fide topoisomerase II inhibitor, providing insight into its mechanism of action against cancer. This property contributes to its ability to hinder tumor progression, making PYR a promising candidate for repurposing as an anticancer drug, especially in breast cancer treatment (Villanueva et al., 2021).
Environmentally Responsible Synthesis
Efforts have been made to develop environmentally responsible and cost-effective methods for synthesizing PYR. These methods significantly reduce the environmental impact compared to traditional synthesis processes, making the production of PYR more sustainable and accessible (Kincaid et al., 2022).
Direcciones Futuras
Pyronaridine-artesunate was recently strongly recommended in the 2022 update of the WHO Guidelines for the Treatment of Malaria, becoming the newest artemisinin-based combination therapy (ACT) for both uncomplicated Plasmodium falciparum and Plasmodium vivax malaria . The combination of pyronaridine and artesunate is being studied as a possible treatment for moderate to severe SARS-COV-2 .
Propiedades
IUPAC Name |
4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUFPMUQJKWIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996354 | |
Record name | Pyronaridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyronaridine | |
CAS RN |
74847-35-1 | |
Record name | Pyronaridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74847-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyronaridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074847351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyronaridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyronaridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRONARIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD3P7Q3SG6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.